1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo-
Description
The compound 1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- is a substituted imidazole derivative featuring a carboxamide group at position 4 and a 7-methoxy-naphthalenyl ethyl side chain at the N1 position. Imidazole-based compounds are widely studied for their diverse pharmacological and material science applications due to their hydrogen-bonding capabilities, aromaticity, and structural versatility .
Properties
CAS No. |
138113-01-6 |
|---|---|
Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]-2-oxo-1,5-dihydroimidazole-4-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-23-13-6-5-11-3-2-4-12(14(11)9-13)7-8-18-16(21)15-10-19-17(22)20-15/h2-6,9H,7-8,10H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
BCBJOMAYLHQYKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=NC(=O)NC3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism Highlights
- The primary amine reacts with ethyl cyanoacetate to form an intermediate.
- Ethylglycinate hydrochloride then reacts with this intermediate, promoting ring closure via nucleophilic attack and elimination of an alcohol molecule.
- The process is monitored by nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) to optimize reaction time and purity.
Example Data Table: Effect of Reagent Ratios on Yield
| Entry | Cyclohexylamine (equiv) | Ethyl Cyanoacetate (equiv) | Ethylglycinate Hydrochloride (equiv) | Yield (%) |
|---|---|---|---|---|
| 1 | 1 | 1 | 1 | 75 |
| 2 | 1 | 1 | 1.2 | 90 |
| 3 | 1.2 | 1 | 1.2 | 80 |
| 4 | 1 | 1.2 | 1.2 | 80 |
| 5 | 1 | 1 | 1.5 | 85 |
This table illustrates that slight excesses of ethylglycinate hydrochloride improve yields, likely by driving the ring closure step more efficiently.
Detailed Procedure for Synthesis of Imidazole-4-one Derivatives
- Mix equimolar amounts of the amine and ethyl cyanoacetate and heat for 15 minutes.
- Add ethylglycinate hydrochloride pre-treated with an equimolar amount of triethylamine to activate the amino group.
- Continue heating at 70 °C for 2 hours.
- Isolate the product by filtration, wash with water, and recrystallize from ethanol.
This procedure yields pure imidazole-4-one derivatives suitable for further functionalization.
Functionalization with N-(2-(7-methoxy-1-naphthalenyl)ethyl) Group
While direct literature on the exact preparation of the N-(2-(7-methoxy-1-naphthalenyl)ethyl) substituted imidazole-4-carboxamide is limited, analogous N-substitutions are typically achieved by:
- Alkylation of the imidazole nitrogen with a suitable alkyl halide or sulfonate ester bearing the 7-methoxy-1-naphthalenyl ethyl group.
- Alternatively, the amine bearing the naphthalenyl moiety can be used as the starting amine in the one-pot synthesis, allowing direct incorporation during ring formation.
This approach leverages the nucleophilicity of the imidazole nitrogen or the amine functionality to introduce complex substituents efficiently.
Alternative Synthetic Routes and Intermediates
- Some patents describe the preparation of related imidazole derivatives via bromination and subsequent nucleophilic substitution on indene or naphthalene derivatives, which can be adapted for the target compound’s synthesis.
- The use of imidazole N-oxides and their benzylation followed by deprotonation and sulfur trapping has been reported for chiral imidazole derivatives, which may be relevant for stereoselective synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | Primary amine, ethyl cyanoacetate, ethylglycinate hydrochloride | Amine can be substituted with naphthalenyl ethyl amine |
| Solvent | Neat or ethanol | Neat conditions improve yield |
| Temperature | 70 °C | Optimal for 2-hour reaction |
| Reaction time | 2 hours | Longer times lead to impurities |
| Activation | Triethylamine to activate ethylglycinate hydrochloride | Enhances nucleophilicity |
| Product isolation | Filtration, washing with water, recrystallization from ethanol | Yields pure imidazole derivatives |
| Yield range | 75–90% | Dependent on reagent ratios and conditions |
Chemical Reactions Analysis
Chemical Reactions Involving Imidazole Derivatives
Imidazole derivatives can undergo various chemical reactions, including:
-
Nucleophilic Substitution : The imidazole ring can act as a nucleophile, substituting leaving groups in other molecules.
-
Ring Closure Reactions : These are common in forming imidazole rings from open-chain precursors.
-
Condensation Reactions : Often used to form amide or ester linkages with the imidazole ring.
Example Reaction: El-Saghier Reaction
The El-Saghier reaction is a novel method for synthesizing imidazole derivatives by reacting amines with ethyl cyanoacetate and ethyl glycinate hydrochloride in a one-pot procedure under neat conditions at 70 °C .
| Compound | Reaction Conditions | Yield |
|---|---|---|
| 4f | Cyclohexylamine, Ethyl Cyanoacetate, Ethyl Glycinate Hydrochloride, 70 °C, 2 h | 25% |
Characterization Techniques
The structure and purity of synthesized compounds are typically confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both and are used to determine the molecular structure.
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern.
-
Thin-Layer Chromatography (TLC) : Used to monitor the reaction progress and purity.
Biological Activities of Imidazole Derivatives
Imidazole derivatives have shown significant biological activities, including:
-
Antibacterial Activity : Certain derivatives exhibit activity against strains like Escherichia coli and Staphylococcus aureus.
-
Antitumor Activity : Some imidazole-based compounds have been found to inhibit the growth of cancer cells, as demonstrated in studies involving imidazo-triazole derivatives .
Data on Biological Activities
| Compound Type | Biological Activity | Target Organisms/Cells |
|---|---|---|
| Imidazole Derivatives | Antibacterial | E. coli, S. aureus |
| Imidazo-Triazole Derivatives | Antitumor | Human Cervical Cancer SISO, Bladder Cancer RT-112 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H17N3O3
- Molecular Weight : 311.33 g/mol
- IUPAC Name : N-[2-(7-methoxynaphthalen-1-yl)ethyl]-2-oxo-1,5-dihydroimidazole-4-carboxamide
- CAS Number : 138113-01-6
The compound is structurally related to melatonin and exhibits significant activity as both a melatonin receptor agonist and a serotonin receptor antagonist .
Antidepressant Activity
Research indicates that this compound may be effective in treating depression due to its interaction with melatonin and serotonin receptors. The dual action could provide a novel approach to antidepressant therapy, potentially improving efficacy and reducing side effects associated with traditional antidepressants.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural characteristics allow it to interfere with cancer cell proliferation. For instance, imidazole derivatives have been shown to induce apoptosis in various cancer cell lines, suggesting that similar mechanisms may be applicable to this compound .
A study involving derivatives of imidazole demonstrated significant cytotoxicity against breast cancer cells, indicating that modifications in the imidazole structure can enhance anticancer activity .
Synthesis and Characterization
The synthesis of 1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- typically involves several chemical reactions including oxidation and substitution processes. Common reagents used in these reactions include:
- Oxidizing Agents : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
- Reducing Agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Substitution Reagents : Halogens (Cl2, Br2), alkylating agents (CH3I).
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
In Vitro Studies
In vitro studies have shown that imidazole derivatives can inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis. For example, compounds with similar structures have demonstrated IC50 values in the low nanomolar range against breast cancer cell lines .
Case Studies
Several case studies have examined the therapeutic effects of imidazole derivatives:
- Breast Cancer Treatment : A study reported that certain imidazole derivatives effectively induced G2/M phase arrest in MCF-7 breast cancer cells. The mechanisms involved included targeting tubulin and inducing multinucleation, a hallmark of mitotic catastrophe .
- Antioxidant Activity : Some derivatives have also shown promising antioxidant properties alongside their anticancer effects, indicating potential for dual therapeutic applications .
Mechanism of Action
The compound exerts its effects primarily through its interaction with melatonin and serotonin receptors. It acts as an agonist for melatonin MT1 and MT2 receptors, promoting sleep and regulating circadian rhythms. Additionally, it functions as an antagonist for serotonin 5-HT2C receptors, leading to the release of noradrenaline and dopamine in the brain. These combined actions contribute to its antidepressant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
Nitroimidazoles vs. Methoxy-Naphthalenyl Imidazoles
- 5-Nitro-1H-imidazole derivatives (e.g., ) exhibit strong electron-withdrawing nitro groups, which enhance electrophilic reactivity and influence hydrogen-bonding patterns. These compounds are often used in antimicrobial and radiosensitizing agents due to their redox-active properties.
- The 7-methoxy-naphthalenyl group in the target compound introduces steric bulk and electron-donating methoxy substituents, which may reduce reactivity but improve solubility and intermolecular interactions (e.g., π-stacking) .
Carboxamide vs. Ester/Aryl Ethanol Derivatives The carboxamide group in the target compound supports hydrogen bonding (donor/acceptor) critical for crystal packing or target binding . In contrast, ethyl ester or arylethanol derivatives () prioritize solubility and metabolic stability but lack the directional hydrogen-bonding capacity of carboxamides.
Crystallographic and Hydrogen-Bonding Analysis
- SHELX Refinement (): If crystallized, the target compound’s structure would likely be resolved using SHELXL, given its prevalence in small-molecule refinement. The carboxamide and methoxy groups would form hydrogen bonds (e.g., N–H···O or C–H···O) contributing to lattice stability .
- Graph Set Analysis (): Compared to nitroimidazoles, the methoxy-naphthalenyl group may alter hydrogen-bonding motifs (e.g., from chain (C) to ring (R) patterns) due to steric and electronic differences.
Hypothetical Data Table: Structural and Functional Comparison
Biological Activity
1H-Imidazole-4-carboxamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- has been studied for its potential therapeutic applications, particularly in oncology and neuropharmacology.
Chemical Structure
The compound can be characterized by its imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the naphthalene moiety contributes to its lipophilicity and may enhance its ability to cross biological membranes.
Antitumor Activity
Research indicates that imidazole derivatives exhibit significant antitumor properties. For example, studies have shown that certain imidazole compounds can inhibit the growth of various cancer cell lines, including prostate and ovarian cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Ovarian Cancer (OVXF 899) | 2.76 | Apoptosis induction |
| Prostate Cancer (PRXF 22Rv1) | 9.27 | Cell cycle arrest |
| Cervical Cancer (SISO) | 2.38 - 3.77 | Apoptosis and selective cytotoxicity |
Neuropharmacological Effects
In addition to anticancer properties, imidazole derivatives have shown promise in neuropharmacology. They may exhibit effects such as:
- Antidepressant Activity: Some studies suggest that these compounds can modulate neurotransmitter systems, potentially leading to antidepressant effects.
- Anticonvulsant Properties: Certain imidazole derivatives have been evaluated for their ability to reduce seizure activity in animal models.
The biological activity of 1H-Imidazole-4-carboxamide derivatives is often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes: Many imidazole compounds act as inhibitors of enzymes such as carbonic anhydrase and histone deacetylases, which are involved in tumor progression and cell proliferation.
- Receptor Modulation: These compounds may also affect neurotransmitter receptors, influencing pathways related to mood regulation and seizure control.
Study on Antitumor Activity
A notable study published in Molecules demonstrated the cytotoxic effects of a series of imidazole derivatives against human cancer cell lines. The study highlighted that modifications on the imidazole ring significantly affected the potency and selectivity of these compounds against different cancer types .
Neuropharmacological Research
Another research article focused on the neuroprotective effects of imidazole derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, indicating potential for treating conditions like Alzheimer's disease .
Q & A
Q. What are the recommended synthetic routes for synthesizing 1H-Imidazole-4-carboxamide derivatives with bulky substituents like the 7-methoxy-naphthalenyl group?
Methodological Answer: The synthesis of substituted imidazole derivatives typically involves multi-step protocols. For bulky aromatic substituents (e.g., 7-methoxy-naphthalenyl), a common approach is:
Core Formation : Use a modified Debus-Radziszewski reaction to construct the imidazole ring. This involves condensing an α-diketone (or equivalent) with an aldehyde and ammonia in refluxing acetic acid .
Substituent Coupling : Introduce the naphthalenyl ethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Oxidation/Reduction : Adjust oxidation states using reagents like MnO₂ for ketone formation or NaBH₄ for selective reductions .
Purification : Recrystallize from DMF/acetic acid mixtures to remove unreacted intermediates .
Q. Key Considerations :
- Steric hindrance from the naphthalenyl group may slow coupling reactions; use polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Monitor reaction progress via TLC or HPLC to optimize yields.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer: A combination of techniques is critical for unambiguous characterization:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the imidazole ring (δ 7.5–8.5 ppm for aromatic protons) and the methoxy group (δ 3.8–4.0 ppm). The naphthalenyl substituent shows distinct multiplet patterns in the aromatic region .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity between the imidazole core and substituents .
Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
Data Interpretation Tip : Cross-reference with computational predictions (e.g., DFT calculations) to validate assignments .
Advanced Research Questions
Q. How can researchers address low yields caused by steric hindrance during the coupling of the naphthalenyl ethyl group?
Methodological Answer: Steric effects from bulky substituents often reduce reaction efficiency. Mitigation strategies include:
Catalyst Optimization : Use bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to enhance coupling efficiency .
Solvent Selection : Employ high-boiling polar solvents (e.g., DMSO) to improve solubility and reaction kinetics .
Stepwise Synthesis : Attach the naphthalenyl group before ring closure to minimize steric clashes during imidazole formation .
Microwave-Assisted Synthesis : Reduce reaction time and improve yields under controlled temperature/pressure conditions .
Case Study : A similar compound with a 2,4-dichlorophenyl group achieved 85% yield using Pd(OAc)₂/XPhos in toluene at 110°C .
Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Follow these steps:
Repurification : Re-crystallize or perform column chromatography to isolate pure fractions .
Variable-Temperature NMR : Probe tautomeric equilibria by acquiring spectra at different temperatures (e.g., 25°C vs. 60°C) .
Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .
Computational Modeling : Use software like Gaussian to simulate NMR spectra and compare with experimental data .
Example : A study on imidazole tautomers used VT-NMR to confirm the dominance of the 1H-tautomer at room temperature .
Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Stability studies are critical for pharmacological applications:
Accelerated Degradation Testing :
- pH Variation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stress : Heat samples to 60–80°C and analyze decomposition products using LC-MS .
Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Plot Arrhenius curves to predict shelf life .
Protective Formulations : Use cyclodextrins or liposomal encapsulation to enhance stability in aqueous media .
Q. How can computational chemistry predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Reaction Pathway Modeling : Use software like Gaussian or ORCA to model transition states and activation energies for proposed reactions .
Case Study : A DFT study on imidazole derivatives predicted regioselective alkylation at the N1 position, aligning with experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
